2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1218119-42-6
VCID: VC2398233
InChI: InChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14)
SMILES: C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O
Molecular Formula: C8H10BrN3O2S
Molecular Weight: 292.16 g/mol

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

CAS No.: 1218119-42-6

Cat. No.: VC2398233

Molecular Formula: C8H10BrN3O2S

Molecular Weight: 292.16 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid - 1218119-42-6

Specification

CAS No. 1218119-42-6
Molecular Formula C8H10BrN3O2S
Molecular Weight 292.16 g/mol
IUPAC Name 2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14)
Standard InChI Key QCYBQYDULGXECP-UHFFFAOYSA-N
SMILES C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O
Canonical SMILES C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O

Introduction

Chemical Identity and Properties

2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound with a complex structure containing multiple functional groups. The compound contains a 4-bromopyrazole ring connected to a thiazolidine ring bearing a carboxylic acid group at position 4.

Basic Identification

The compound is identified by the following molecular characteristics:

PropertyValue
CAS Number1218119-42-6
Molecular FormulaC8H10BrN3O2S
Molecular Weight292.16 g/mol
IUPAC Name2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
InChIInChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14)
InChI KeyQCYBQYDULGXECP-UHFFFAOYSA-N
Canonical SMILESC1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O

Structural Features

The molecule contains several important structural elements:

  • A 4-bromopyrazole heterocyclic ring

  • A thiazolidine ring containing sulfur and nitrogen atoms

  • A carboxylic acid functional group

  • A methylene bridge connecting the pyrazole and thiazolidine rings

The presence of these diverse functional groups contributes to the compound's potential reactivity and biological activity.

Synthesis and Preparation Methods

The synthesis of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions designed to construct the heterocyclic framework and introduce the necessary functional groups.

Purification Methods

Once synthesized, the compound would typically require purification through:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using optimized eluent mixtures

  • Possibly preparative HPLC for analytical grade material

Chemical Reactivity

The chemical reactivity of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is dictated by its multiple functional groups, each capable of participating in different types of reactions.

Reactive Centers

The molecule contains several reactive centers that can undergo various transformations:

  • The bromopyrazole ring can participate in substitution reactions where the bromine acts as a leaving group

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The thiazolidine ring may undergo ring-opening reactions under specific conditions

  • The nitrogen atom in the thiazolidine ring can act as a nucleophile in appropriate reaction conditions

Common Reaction Types

Based on the compound's structure, it can potentially undergo several types of reactions:

Reaction TypeReactive SitePotential Products
Nucleophilic SubstitutionBromopyrazole ringDerivatives with different substituents replacing bromine
EsterificationCarboxylic acid groupEster derivatives with various alcohols
AmidationCarboxylic acid groupAmide derivatives with various amines
ReductionCarboxylic acid groupAlcohol derivatives
OxidationThiazolidine sulfurSulfoxide or sulfone derivatives

Comparative Analysis with Similar Compounds

Structural Analogs

Comparing 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid with its structural analogs provides insights into structure-activity relationships:

CompoundStructural DifferencePotential Impact on Activity
2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acidAdditional methyl groups at positions 3 and 5 of pyrazoleIncreased lipophilicity, potentially altering bioavailability and receptor interactions
Hypothetical chloro analogReplacement of bromine with chlorineAltered electronic properties and potentially different binding characteristics
Hypothetical unsubstituted analogNo halogen at position 4 of pyrazoleReduced molecular weight and lipophilicity, potentially affecting pharmacokinetic properties

Functional Group Modifications

The effect of modifying various functional groups of the compound provides further insights:

  • Modification of the carboxylic acid group to esters or amides may improve cell permeability

  • Substitution of the bromine atom may alter the compound's electronic properties and biological activities

  • Structural changes to the thiazolidine ring may affect the compound's conformational flexibility and target binding

Spectroscopic Characterization

Spectroscopic Properties

While specific spectroscopic data for 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is limited in the available literature, predicted spectroscopic properties can be inferred from its structure:

  • NMR spectroscopy would likely show characteristic signals for:

    • Pyrazole ring protons (typically in the aromatic region, δ 7-8 ppm)

    • Thiazolidine ring protons (typically in the δ 3-5 ppm range)

    • Carboxylic acid proton (typically a broad signal around δ 10-13 ppm)

    • Methylene bridge protons (typically in the δ 4-5 ppm range)

  • Infrared spectroscopy would likely show characteristic bands for:

    • Carboxylic acid O-H stretching (broad band around 2500-3300 cm⁻¹)

    • Carboxylic acid C=O stretching (strong band around 1700-1725 cm⁻¹)

    • C-Br stretching (medium band around 500-800 cm⁻¹)

    • Heterocyclic ring vibrations

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